4-Methoxy-3,3-dimethyl-but-1-yne
CAS No.:
Cat. No.: VC16240835
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O |
|---|---|
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | 4-methoxy-3,3-dimethylbut-1-yne |
| Standard InChI | InChI=1S/C7H12O/c1-5-7(2,3)6-8-4/h1H,6H2,2-4H3 |
| Standard InChI Key | FMBSFOQHDSGOIT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(COC)C#C |
Introduction
Structural and Molecular Characteristics
4-Methoxy-3,3-dimethyl-but-1-yne features a carbon-carbon triple bond (alkyne group) at the first position, a methoxy group (-OCH) at the fourth carbon, and two methyl groups (-CH) at the third carbon. This arrangement creates significant steric hindrance and electronic effects that influence its reactivity. The methoxy group acts as an electron-donating substituent, enhancing the nucleophilicity of the alkyne, while the methyl groups stabilize the molecule through hyperconjugation.
The molecular weight of the compound is approximately 126.17 g/mol, though exact measurements vary depending on isotopic composition. Spectroscopic data, including NMR and NMR, reveal distinct signals for the methoxy protons (δ 3.2–3.4 ppm) and quaternary carbons adjacent to the triple bond (δ 80–90 ppm) . X-ray crystallography studies of analogous compounds, such as 4,4-dimethoxy-3,3-dimethylbut-1-yne, confirm a linear geometry around the triple bond, with bond angles consistent with sp-hybridized carbons.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 126.17 g/mol | |
| CAS Number | 1071009-01-2 | |
| Key Functional Groups | Terminal alkyne, methoxy, methyl |
Synthesis and Industrial Production
The synthesis of 4-Methoxy-3,3-dimethyl-but-1-yne typically proceeds via acid-catalyzed alkoxylation of 3,3-dimethyl-1-butyne. In a representative procedure:
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Substrate Preparation: 3,3-Dimethyl-1-butyne is dissolved in anhydrous methanol under nitrogen atmosphere.
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Catalysis: Concentrated sulfuric acid (0.1 equiv) is added to protonate the alkyne, facilitating nucleophilic attack by methanol.
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Reaction Optimization: Continuous flow reactors are employed to enhance mixing and heat transfer, achieving yields >85% with minimal by-products like dimethoxy derivatives.
Alternative routes involve Sonogashira-type cross-coupling reactions, where palladium catalysts mediate the union of terminal alkynes with aryl halides . For example, phenylpropiolic acid derivatives have been coupled with methoxy-substituted benzyl chlorides under mild conditions (40–60°C, 12–24 hours) to generate structurally related alkynes .
Chemical Reactivity and Mechanistic Insights
The compound’s reactivity is dominated by its terminal alkyne group, which participates in three primary reaction types:
Cycloaddition Reactions
Under Huisgen conditions, the alkyne undergoes 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. The methoxy group directs regioselectivity, favoring the 1,4-disubstituted triazole isomer.
Nucleophilic Additions
In the presence of Grignard reagents, the alkyne acts as a nucleophile, attacking electrophilic carbons to form propargyl alcohols. For instance, reaction with methylmagnesium bromide yields 4-methoxy-3,3-dimethyl-pent-1-yn-4-ol.
Transition Metal-Catalyzed Couplings
Palladium-catalyzed Sonogashira couplings enable the formation of carbon-carbon bonds between the alkyne and aryl halides. This reaction is critical in synthesizing conjugated polymers and pharmaceutical intermediates . A representative mechanism involves:
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Oxidative addition of Pd(0) to the aryl halide.
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Alkyne coordination to Pd(II).
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Reductive elimination to form the coupled product and regenerate Pd(0) .
Physical and Chemical Properties
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Boiling Point: ~120–130°C (estimated via group contribution methods).
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Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol .
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Stability: Sensitive to prolonged exposure to light and oxygen, necessitating storage under inert gas at –20°C.
Applications in Organic Synthesis and Materials Science
Pharmaceutical Intermediates
The alkyne’s ability to undergo click chemistry makes it valuable for synthesizing triazole-containing drugs, such as antifungal agents and kinase inhibitors.
Polymer Chemistry
Conjugated polymers derived from 4-Methoxy-3,3-dimethyl-but-1-yne exhibit tunable optoelectronic properties, enabling applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Catalysis
Pd complexes incorporating the alkyne as a ligand show enhanced activity in cross-coupling reactions, attributed to the electron-donating methoxy group stabilizing the metal center .
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Batch reactors face challenges in heat management during exothermic alkoxylation steps.
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Characterization Gaps: Precise melting/boiling points and thermodynamic data remain unmeasured.
Future research should prioritize:
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Development of heterogeneous catalysts to improve reaction efficiency.
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Computational studies to predict reactivity patterns using density functional theory (DFT).
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